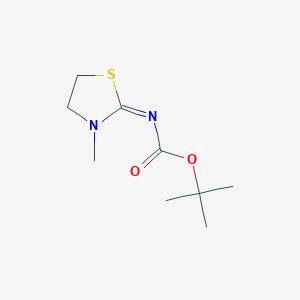
2,4-Dimethoxypyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2,4-Dimethoxypyrimidine-5-carboxylic acid , also known as Uracil-5-carboxylic acid , is a heterocyclic compound with the chemical formula C₅H₄N₂O₄ . It is derived from 5-formyluracil through enzymatic action, specifically by the enzyme thymine 7-hydroxylase . This compound has been utilized in various applications, including the synthesis of N1-alkylated uracil derivatives .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including derivatives like “2,4-Dimethoxypyrimidine-5-carboxylic acid”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Anticancer Applications
Summary of the Application
Pyrimidines, including derivatives like “2,4-Dimethoxypyrimidine-5-carboxylic acid”, have been found to exhibit a range of pharmacological effects including anticancer activities .
Methods of Application or Experimental Procedures
The anticancer effects of pyrimidines are attributed to their inhibitory response versus the proliferation of cancer cells .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anticancer activities with minimum toxicity .
Antiviral Applications
Summary of the Application
Pyrimidines, including derivatives like “2,4-Dimethoxypyrimidine-5-carboxylic acid”, have been found to exhibit a range of pharmacological effects including antiviral activities .
Methods of Application or Experimental Procedures
The antiviral effects of pyrimidines are attributed to their inhibitory response versus the replication of viruses .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antiviral activities with minimum toxicity .
Antimicrobial Applications
Summary of the Application
Pyrimidines, including derivatives like “2,4-Dimethoxypyrimidine-5-carboxylic acid”, have been found to exhibit a range of pharmacological effects including antimicrobial activities .
Methods of Application or Experimental Procedures
The antimicrobial effects of pyrimidines are attributed to their inhibitory response versus the growth of bacteria and fungi .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antimicrobial activities with minimum toxicity .
Antifungal Applications
Summary of the Application
Pyrimidines, including derivatives like “2,4-Dimethoxypyrimidine-5-carboxylic acid”, have been found to exhibit a range of pharmacological effects including antifungal activities .
Methods of Application or Experimental Procedures
The antifungal effects of pyrimidines are attributed to their inhibitory response versus the growth of fungi .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antifungal activities with minimum toxicity .
Propriétés
IUPAC Name |
2,4-dimethoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGXPSWYGHPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551382 | |
| Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine-5-carboxylic acid | |
CAS RN |
110821-07-3 | |
| Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

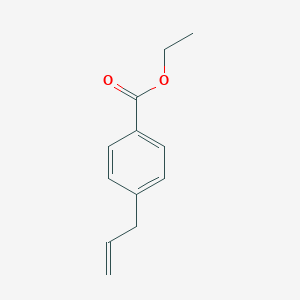
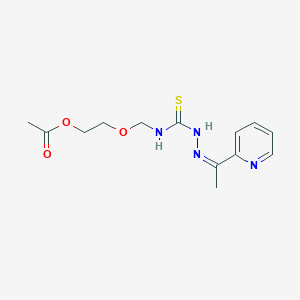

![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
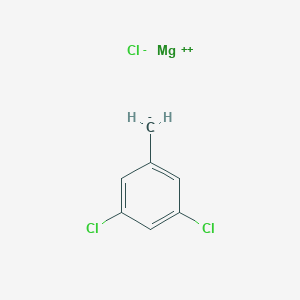

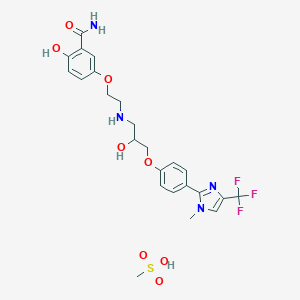
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
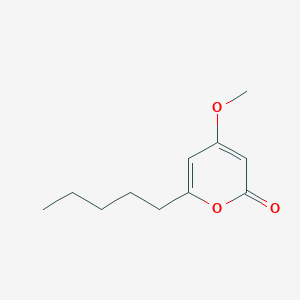
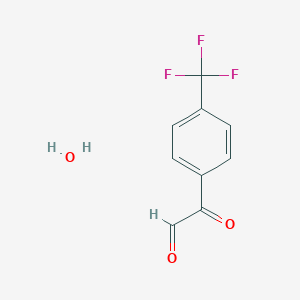
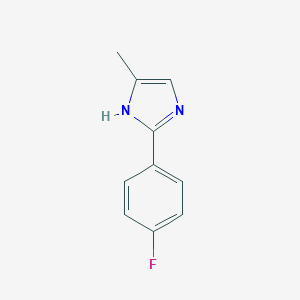
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
